molecular formula C12H13Cl2N3OS2 B2596800 5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 344272-04-4

5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2596800
CAS No.: 344272-04-4
M. Wt: 350.28
InChI Key: QZESWRCQGIDHKG-UHFFFAOYSA-N
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Description

5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique structure, which includes a triazole ring, a sulfinyl group, and a dichlorobenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Dichlorobenzyl Moiety: The dichlorobenzyl group is attached through nucleophilic substitution reactions, often using dichlorobenzyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group back to a thioether.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles such as amines and thiols.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Thioethers: Products of reduction reactions.

    Functionalized Triazoles: Products of substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties may enhance the performance and functionality of these products.

Mechanism of Action

The mechanism of action of 5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: A structurally related compound with a similar triazole ring but different substituents.

    2,4-Dichlorobenzyl derivatives: Compounds with the same dichlorobenzyl group but different core structures.

    Sulfinyl-containing compounds: Molecules with sulfinyl groups that may exhibit similar reactivity and properties.

Uniqueness

The uniqueness of 5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3OS2/c1-2-17-11(15-16-12(17)19)7-20(18)6-8-3-4-9(13)5-10(8)14/h3-5H,2,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZESWRCQGIDHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CS(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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